N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of a thiophene ring, a pyridine ring, and a benzenesulfonamide group, which contribute to its distinctive chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyridine intermediates, followed by their coupling through a series of reactions that introduce the benzenesulfonamide group. Common reagents used in these steps include organometallic catalysts, halogenating agents, and sulfonyl chlorides. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions, leading to the formation of sulfoxides and N-oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products Formed
The major products formed from these reactions include sulfoxides, N-oxides, and various substituted derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-((2-(furan-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
- N-((2-(thiophen-3-yl)pyridin-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide
Uniqueness
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its trifluoromethoxy group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3S2/c18-17(19,20)25-14-3-5-15(6-4-14)27(23,24)22-10-12-2-1-8-21-16(12)13-7-9-26-11-13/h1-9,11,22H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEBDFHSDBKWAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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